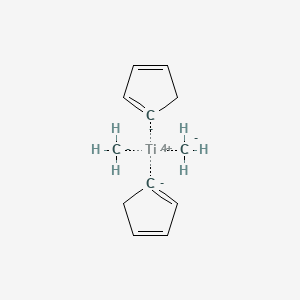
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- is a complex organometallic compound that features a titanium ion coordinated with cyclopenta-1,3-diene and carbanide ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;cyclopenta-1,3-diene;titanium(4+) typically involves the reaction of titanium tetrachloride with cyclopenta-1,3-diene in the presence of a reducing agent such as lithium aluminum hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound.
化学反応の分析
Types of Reactions
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Ligand substitution reactions often require the presence of a catalyst and are carried out under inert atmospheres.
Major Products Formed
Oxidation: Titanium dioxide and other titanium oxides.
Reduction: Lower oxidation state titanium compounds.
Substitution: Various substituted organometallic complexes.
科学的研究の応用
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of high-performance materials and coatings.
作用機序
The mechanism of action of carbanide;cyclopenta-1,3-diene;titanium(4+) involves its interaction with molecular targets through coordination chemistry. The titanium ion can form stable complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved include electron transfer and ligand exchange processes.
類似化合物との比較
Similar Compounds
Titanocene dichloride: Another titanium-based organometallic compound with similar catalytic properties.
Cyclopentadienyl titanium trichloride: Shares the cyclopentadienyl ligand but differs in its oxidation state and reactivity.
Uniqueness
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- is unique due to its specific ligand combination and oxidation state, which confer distinct electronic and structural properties. This uniqueness makes it particularly valuable in specialized applications where other compounds may not perform as effectively.
特性
分子式 |
C12H16Ti |
|---|---|
分子量 |
208.12 g/mol |
IUPAC名 |
carbanide;cyclopenta-1,3-diene;titanium(4+) |
InChI |
InChI=1S/2C5H5.2CH3.Ti/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H3;/q4*-1;+4 |
InChIキー |
FTSFXIWRKQLYJQ-UHFFFAOYSA-N |
SMILES |
[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Ti+4] |
正規SMILES |
[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















